1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10-4-5-12(20-3)13-14(10)21-15(16-13)18-8-6-17(7-9-18)11(2)19/h4-5H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXRMZKOWKQOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves the following steps:
Formation of the Benzo[d]thiazole Core:
Introduction of the Methoxy and Methyl Groups:
Attachment of the Piperazine Ring:
Acylation to Form the Final Compound:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 1-(4-(4-Hydroxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone.
Reduction: 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanol.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Applications
1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has shown promise in several pharmacological areas:
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing thiazole and piperazine rings have been reported to induce apoptosis in cancer cells through various mechanisms, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 20 |
| Compound C | A549 | 10 |
These results suggest that the compound may act synergistically with other agents, enhancing its efficacy against specific cancer types.
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Compounds with thiazole and piperazine structures have demonstrated effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 12 µg/mL |
| Compound E | S. aureus | 10 µg/mL |
| Compound F | P. aeruginosa | 15 µg/mL |
These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds, providing insights into the potential applications of this compound:
- Study on Anticancer Activity : A recent study synthesized several derivatives of thiazole-piperazine compounds and evaluated their cytotoxic effects on various cancer cell lines. The results indicated significant activity against breast cancer cells (MCF-7), suggesting that modifications to the structure could enhance potency.
- Antimicrobial Evaluation : Another investigation focused on synthesizing benzothiazole derivatives, which included the compound . The study found that certain derivatives exhibited strong antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and receptors like serotonin receptors.
Pathways Involved: Inhibition of COX enzymes leading to reduced production of pro-inflammatory mediators. Modulation of serotonin receptors affecting neurotransmission.
Comparison with Similar Compounds
- 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- 1-(4-(7-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- 1-(4-(4-Hydroxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Uniqueness: 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is unique due to the presence of both methoxy and methyl groups on the benzo[d]thiazole ring, which can significantly influence its biological activity and chemical reactivity compared to its analogs.
This compound’s distinct structure and properties make it a valuable subject for ongoing research and potential therapeutic development.
Biological Activity
1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, also referred to as EVT-2952090, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and a benzo[d]thiazole moiety, which are known for their diverse pharmacological properties, including anticancer and antimicrobial effects.
The molecular formula of this compound is , with a molecular weight of approximately 387.5 g/mol. The structure includes functional groups that may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 941926-05-2 |
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups, such as methoxy groups, enhances the cytotoxic activity against various cancer cell lines.
- Cytotoxicity Studies : In vitro assays have shown that derivatives of thiazole compounds can inhibit the growth of cancer cells effectively. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against several tumor cell lines, indicating potent anticancer activity .
- Mechanism of Action : The proposed mechanism involves interaction with specific cellular targets leading to apoptosis in cancer cells. Molecular dynamics simulations suggest that these compounds may bind to proteins involved in cell survival pathways, such as Bcl-2 .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been well-documented. Studies have reported that compounds with similar structures exhibit significant antibacterial activity against various pathogens.
- Antibacterial Assays : Compounds derived from thiazoles have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, some thiazole-based compounds achieved minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .
- Potential Applications : The ability of these compounds to inhibit bacterial growth suggests their potential use in treating infections caused by resistant strains of bacteria.
Case Studies
Several studies have focused on evaluating the biological activities of thiazole-containing compounds:
- Study on Anticancer Properties : A study published in MDPI demonstrated that a series of thiazole derivatives exhibited significant cytotoxicity against A431 and Jurkat cell lines, with IC50 values lower than those of traditional chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy Study : Another investigation highlighted the antibacterial effects of thiazole derivatives against Staphylococcus aureus and Escherichia coli, where certain compounds exceeded the efficacy of standard treatments .
Q & A
Q. What are the standard synthetic routes for 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with carbonyl sources. For example, 4-methoxy-7-methylbenzo[d]thiazol-2-amine can be synthesized using acetic anhydride and sulfuric acid .
- Step 2 : Piperazine coupling. The piperazine ring is introduced via nucleophilic substitution or Buchwald–Hartwig amination. Ethanol under reflux is commonly used as a solvent, with catalytic conditions (e.g., glacial acetic acid) to facilitate condensation .
- Step 3 : Acetylation of the piperazine nitrogen using acetyl chloride or ethyl chloroacetate in the presence of a base like triethylamine .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol is employed .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm the presence of the methoxy group (δ ~3.8 ppm for –OCH), methyl groups (δ ~2.5 ppm for –CH), and piperazine protons (δ ~3.2–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 330.1542 for CHNOS) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, particularly for the benzo[d]thiazole and piperazine moieties .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Yield optimization strategies include:
- Catalyst Screening : Nickel or palladium catalysts (e.g., Pd/C) enhance coupling efficiency between the benzo[d]thiazole and piperazine units .
- Solvent Effects : Replacing ethanol with polar aprotic solvents (e.g., DMF or DMSO) improves solubility of intermediates, reducing side reactions .
- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes while maintaining >85% yield .
- By-product Analysis : HPLC (C18 column, acetonitrile/water gradient) monitors reaction progress and identifies impurities, enabling real-time adjustments .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Contradictions (e.g., variable H NMR shifts) may arise from:
- Tautomerism : The benzo[d]thiazole ring can exhibit keto-enol tautomerism. Use deuterated DMSO to stabilize specific tautomers for consistent NMR readings .
- Isomer Formation : Chiral centers in the piperazine ring may lead to diastereomers. Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while NOESY NMR identifies spatial arrangements .
- Crystallinity Differences : Recrystallization from mixed solvents (e.g., ethanol/water) ensures uniform crystal packing, validated via powder XRD .
Q. How can computational methods predict the pharmacological activity of this compound?
- Methodological Answer : Computational approaches include:
- Molecular Docking : Use AutoDock Vina to model interactions with histamine H/H receptors (PDB IDs: 3RZE, 5CSU). The benzo[d]thiazole moiety shows affinity for hydrophobic binding pockets, while the piperazine group engages in hydrogen bonding .
- QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against in vitro receptor binding assays (IC values) .
- MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-receptor complexes over 100 ns, identifying key residues (e.g., Asp in HR) for mutagenesis studies .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
- Methodological Answer : Stability studies involve:
- pH-Dependent Degradation : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24 hours. The acetylated piperazine group is prone to hydrolysis at low pH, requiring enteric coating for oral delivery .
- Light/Heat Stability : Expose solid samples to UV light (254 nm) and 40°C for 72 hours. FTIR detects photooxidation products (e.g., sulfoxide formation in the thiazole ring) .
- Forced Degradation : Treat with 3% HO to simulate oxidative stress. UPLC-PDA identifies degradation pathways (e.g., N-demethylation) .
Data Contradiction Analysis
Q. How to address discrepancies between in silico predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies may arise from:
- Solvent Effects : Docking simulations assume aqueous environments, but experimental assays (e.g., cell-based) use DMSO, altering ligand conformation. Compare results across multiple solvents .
- Protein Flexibility : Static docking models ignore receptor dynamics. Use ensemble docking with multiple receptor conformations (e.g., from cryo-EM data) .
- Off-Target Interactions : SPR biosensor assays screen for non-specific binding to serum proteins (e.g., albumin), which may reduce free ligand concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
